

Application Notes and Protocols for BI-1206 in Combination Chemotherapy

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Compound of Interest		
Compound Name:	BI-1230	
Cat. No.:	B10787567	Get Quote

A Note on **BI-1230**: Initial searches for "**BI-1230**" did not yield specific information on a therapeutic agent in clinical or preclinical development for combination chemotherapy. It is possible that "**BI-1230**" is an internal designation, a very early-stage compound not yet in the public domain, or a typographical error. Based on available information from BioInvent International's pipeline, it is highly probable that the intended agent of interest is BI-1206, a monoclonal antibody currently under investigation in several combination therapy trials. These application notes and protocols are therefore focused on BI-1206.

Introduction

BI-1206 is a high-affinity, fully human IgG1 monoclonal antibody that specifically targets FcyRIIB (CD32B), the sole inhibitory Fc gamma receptor.[1][2] FcyRIIB is often overexpressed on malignant B cells and other immune cells within the tumor microenvironment, where it plays a crucial role in mediating resistance to antibody-based cancer therapies.[2][3] By blocking FcyRIIB, BI-1206 aims to overcome this resistance and enhance the efficacy of other therapeutic antibodies. This document provides an overview of the mechanism of action, preclinical and clinical data, and protocols for the application of BI-1206 in combination with other chemotherapeutic agents.

Mechanism of Action and Signaling Pathway

BI-1206's primary mechanism of action is the blockade of the inhibitory FcyRIIB receptor.[1] This blockade prevents the negative signaling cascade that dampens the efficacy of other therapeutic antibodies.

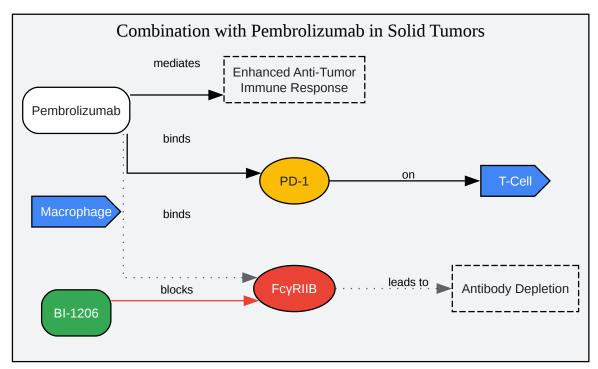


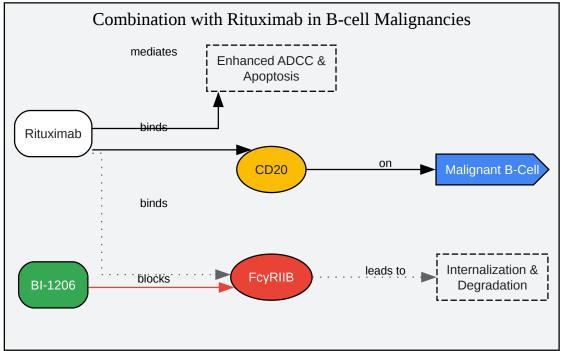




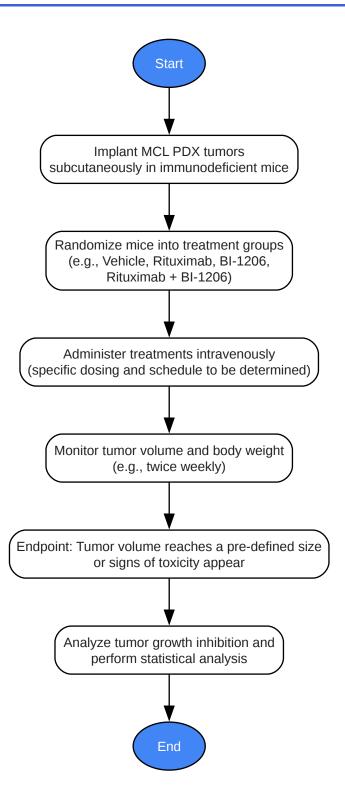
- In Combination with Anti-CD20 Antibodies (e.g., Rituximab): In B-cell malignancies, FcyRIIB
 on the surface of malignant B cells can bind to the Fc region of rituximab, leading to its
 internalization and degradation, thereby reducing its therapeutic effect. BI-1206 prevents this
 interaction, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and
 apoptosis.
- In Combination with Anti-PD-1 Antibodies (e.g., Pembrolizumab): In the tumor microenvironment, FcyRIIB is expressed on various immune cells, including macrophages. The binding of the Fc region of anti-PD-1 antibodies to FcyRIIB on macrophages can lead to the depletion of these therapeutic antibodies and a reduction in their ability to block the PD-1/PD-L1 checkpoint. By blocking FcyRIIB, BI-1206 is believed to prevent this depletion and enhance the anti-tumor immune response mediated by PD-1 blockade.



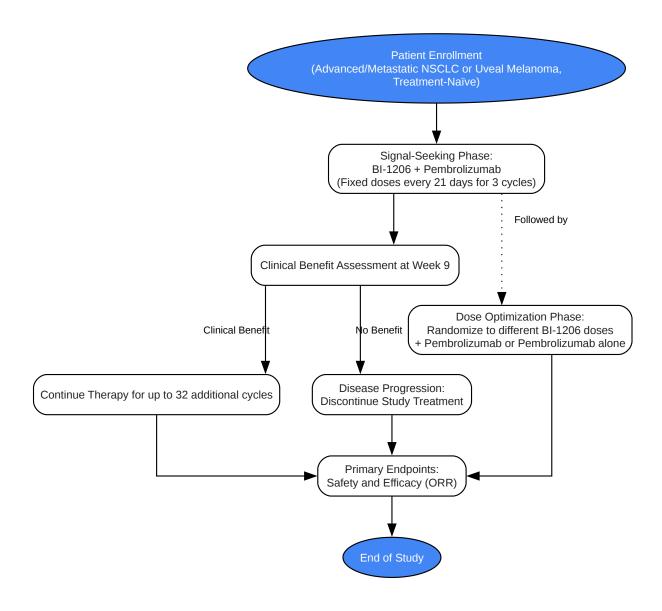












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References



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